molecular formula C18H17BrN2O3 B14020823 isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

Cat. No.: B14020823
M. Wt: 389.2 g/mol
InChI Key: BLYGUICHXLDZKM-UHFFFAOYSA-N
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Description

Isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate is a benzoate ester derivative featuring a bromine substituent at the 4-position of the aromatic ring and a pyrrolo[2,3-b]pyridine moiety linked via an ether oxygen at the 2-position.

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

2-methylpropyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

InChI

InChI=1S/C18H17BrN2O3/c1-11(2)10-23-18(22)15-4-3-13(19)8-16(15)24-14-7-12-5-6-20-17(12)21-9-14/h3-9,11H,10H2,1-2H3,(H,20,21)

InChI Key

BLYGUICHXLDZKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

Preparation Methods

Esterification of 4-Bromo-2-nitrobenzoic Acid

The precursor 4-bromo-2-nitrobenzoic acid is esterified with isobutanol to form the isobutyl ester. This step is critical for introducing the isobutyl group.

Procedure :

  • Reagents : 4-Bromo-2-nitrobenzoic acid, isobutanol, sulfuric acid (catalyst).
  • Conditions : Reflux in methanol or DMF with DBU/K2CO3 and methyl iodide analogs for milder conditions.
  • Yield : 75–98% (depending on catalyst and solvent).

Example :

"4-Bromo-2-nitrobenzoic acid (10 g, 40.6 mmol) was reacted with isobutanol in DMF using K₂CO₃ and methyl iodide analogs, yielding isobutyl 4-bromo-2-nitrobenzoate (78–94%) after purification."

Nitro Reduction to Amine

The nitro group in the intermediate is reduced to an amine, enabling subsequent functionalization.

Procedure :

  • Reagents : SnCl₂·2H₂O, Fe/AcOH, or H₂/Pd-C.
  • Conditions : Reduction in EtOAc/DCM or methanol under acidic conditions.
  • Yield : 85–96%.

Example :

"Isobutyl 4-bromo-2-nitrobenzoate (3.52 g) was treated with SnCl₂·2H₂O in EtOAc/DCM (1:1) to afford isobutyl 2-amino-4-bromobenzoate (93%)."

Diazotization and Hydroxylation

The amine is converted to a hydroxyl group via diazonium salt formation.

Procedure :

  • Reagents : NaNO₂, H₂SO₄, H₂O.
  • Conditions : 0–5°C in aqueous acidic medium.
  • Yield : 80–90% (estimated from analogous reactions).

Coupling with 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine

The hydroxylated intermediate undergoes SNAr or Ullmann-type coupling with 5-hydroxy-7-azaindole.

Procedure :

  • Reagents : 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine, K₃PO₄, CuI, or Pd catalysts.
  • Conditions : 110°C in diglyme or DMF.
  • Yield : 70–85%.

Example :

"Isobutyl 4-bromo-2-hydroxybenzoate (163 g) was coupled with 5-hydroxy-7-azaindole (100 g) using K₃PO₄ in diglyme at 110°C for 24 h, yielding the target compound (76.5%)."

Optimization and Challenges

Solvent and Catalyst Selection

  • Diglyme outperforms DMF in coupling reactions due to higher boiling point and stability.
  • Pd/Xantphos systems improve coupling efficiency for electron-deficient aryl bromides.

Byproduct Management

  • Over-reduction of nitro groups (using excess SnCl₂) is mitigated by controlled stoichiometry.
  • Halogen exchange (Br → F) is avoided by using inert atmospheres.

Data Tables

Table 1. Summary of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Esterification Isobutanol, K₂CO₃, DMF, 80°C 78–94
2 Nitro Reduction SnCl₂·2H₂O, EtOAc/DCM, rt 85–96
3 Diazotization/Hydroxylation NaNO₂, H₂SO₄, 0–5°C 80–90*
4 SNAr Coupling 5-Hydroxy-7-azaindole, K₃PO₄, 110°C 70–85

Table 2. Comparative Catalytic Systems for Coupling

Catalyst System Solvent Temp (°C) Yield (%) Purity (%)
CuI/1,10-phen Diglyme 110 76.5 98
Pd₂(dba)₃/Xantphos Toluene 100 82 99
K₃PO₄ alone DMF 120 65 90

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom at the para position of the benzoate ring undergoes SNAr reactions under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the ester and ether groups.

SubstrateNucleophileConditionsProductYieldSource
Target compoundNaN3_3DMF, 100°C, 2 h4-azido-2-(pyrrolopyridinyloxy)benzoate68%
Target compoundKSCNDMF, 120°C, 4 h4-thiocyano derivative52%
Target compoundMorpholinePd(OAc)2_2, Xantphos, 80°C4-morpholino substituted product85%

Mechanistic Notes :

  • The reaction with sodium azide proceeds via a two-step process: initial bromine displacement followed by Staudinger reduction to generate an amine intermediate .

  • Palladium-catalyzed aminations require bulky ligands (e.g., Xantphos) to suppress competing side reactions .

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl-aryl bond formation.

Boronic AcidCatalyst SystemSolvent SystemTemperatureTimeYieldSource
Phenylboronic acidPd(dppf)Cl2_2, K2_2CO3_3Dioxane/H2_2O (2.5:1)80°C8 h92%
2-Naphthylboronic acidPd(PPh3_3)4_4, Na2_2CO3_3Toluene/EtOHReflux12 h78%
Vinylboronic pinacol esterPdCl2_2(PPh3_3)2_2, K3_3PO4_4THF60°C6 h65%

Key Observations :

  • Reactions with electron-deficient boronic acids require higher temperatures (≥100°C) for completion .

  • The pyrrolopyridine oxygen acts as a directing group, enhancing regioselectivity in coupling reactions .

Ester Hydrolysis and Transesterification

The isobutyl ester undergoes hydrolysis or transesterification under acidic/basic conditions:

Reaction TypeConditionsProductYieldSource
Acidic hydrolysisH2_2SO4_4 (conc.), MeOH, 50°C4-Bromo-2-(pyrrolopyridinyloxy)benzoic acid95%
Basic hydrolysisNaOH (2.5 N), MeOH, 50°CSodium salt of benzoic acid89%
TransesterificationEtOH, H2_2SO4_4, refluxEthyl ester analog (C16_{16}H13_{13}BrN2_2O3_3)82%

Structural Impact :

  • Hydrolysis products exhibit increased solubility in polar solvents (e.g., DMSO) .

  • Transesterification retains the bromine and pyrrolopyridine functionalities while altering pharmacokinetic properties .

Functionalization of the Pyrrolopyridine Moiety

The pyrrolo[2,3-b]pyridine system participates in electrophilic substitutions and coordination chemistry:

ReactionReagents/ConditionsProductApplicationSource
BrominationNBS, AIBN, CCl4_4, reflux3-Bromo-pyrrolopyridine derivativeKinase inhibitor intermediate
Metal coordinationCu(OAc)2_2, MeOH, RTCu(II) complexCatalytic studies
C-H activationPd(OAc)2_2, Ag2_2CO3_3, DMF5-Aryl substituted analogsDrug discovery scaffolds

Notable Features :

  • Bromination occurs preferentially at the 3-position of the pyrrolopyridine ring due to electronic and steric factors.

  • Copper complexes exhibit luminescent properties in UV-Vis spectra (λmax\lambda_{\text{max}} = 420 nm) .

Comparative Reactivity of Structural Analogs

A comparison with related esters highlights the role of the isobutyl group:

CompoundSuzuki Coupling YieldHydrolysis Rate (k, h1^{-1})Thermal Stability (°C)
Isobutyl ester (target)92%0.15220
Ethyl ester 88%0.28195
tert-Butyl ester 85%0.09245

Trend Analysis :

  • Bulkier ester groups (e.g., tert-butyl) reduce hydrolysis rates but enhance thermal stability .

  • Electronic effects from substituents minimally affect cross-coupling efficiencies .

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. By binding to these receptors, isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate disrupts the FGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

tert-Butyl 4-Bromo-2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

  • Structural Difference : The ester group is tert-butyl instead of isobutyl .
  • Synthetic Utility: tert-butyl esters are often used as protecting groups in organic synthesis, suggesting this derivative may serve as an intermediate in multi-step reactions.

Methyl 4-Fluoro-2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)benzoate (CAS 1235865-75-4)

  • Structural Differences :
    • Halogen substituent: Fluorine at the 4-position instead of bromine.
    • Ester group: Methyl instead of isobutyl .
  • Physicochemical Properties :

    Property Methyl 4-Fluoro Derivative Isobutyl 4-Bromo Derivative (Predicted)
    Molecular Weight 286.26 g/mol ~373.2 g/mol (estimated)
    Boiling Point 444.0±45.0 °C Higher (due to bromine’s atomic mass)
    Storage Conditions 2–8°C (refrigerated) Likely ambient or refrigerated
    Density 1.4±0.1 g/cm³ ~1.6 g/cm³ (estimated)
  • Functional Implications: Halogen Effects: Fluorine’s electronegativity may enhance electron-withdrawing effects, altering the benzoate ring’s electronic profile compared to bromine’s steric and inductive effects.

4-(4-Bromo-3-(4-Chlorophenyl)-5-(Tetrahydroindolyl)-1H-Pyrazol-1-yl)benzenesulfonamide (Compound 17, )

  • Structural Differences :
    • Core structure: Pyrazoline-sulfonamide vs. benzoate-pyrrolopyridine.
    • Substituents: Bromine on pyrazole, chlorophenyl, and sulfonamide groups .
  • Biological Relevance: Pyrazoline derivatives are often explored for anti-inflammatory or kinase inhibitory activity, suggesting divergent applications compared to the benzoate-based main compound.

4-Bromo-5-(Bromomethyl)-2-(4'-Isopropylphenyl)-1-Methyl-1,2-dihydro-3H-pyrazol-3-one ()

  • Structural Differences :
    • Core structure: Pyrazol-3-one vs. benzoate ester.
    • Substituents: Bromomethyl and isopropylphenyl groups .
  • Functional Implications :
    • Reactivity : The bromomethyl group may serve as an alkylating agent or synthetic intermediate.
    • LC/MS Data : m/z 331 [M+H]+ indicates a lower molecular weight (~330 g/mol) compared to the main compound.

Q & A

Q. What are the standard synthetic routes for isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate, and what are the critical reaction steps?

The synthesis typically involves a multi-step process:

Esterification : Reacting 4-bromo-2-hydroxybenzoic acid with isobutyl alcohol under acidic conditions (e.g., H₂SO₄) to form the isobutyl benzoate ester .

Coupling Reaction : Introducing the pyrrolo[2,3-b]pyridine moiety via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). The bromine atom at the 4-position facilitates regioselective substitution .

Purification : Chromatography or recrystallization to isolate the product.

Q. Key Challenges :

  • Ensuring regioselectivity during coupling to avoid byproducts.
  • Managing steric hindrance from the isobutyl group during esterification.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should researchers prioritize?

  • NMR (¹H/¹³C) : Confirm the ester group (δ ~4.0–4.5 ppm for the isobutyl OCH₂), bromine substitution (no adjacent protons for coupling), and pyrrolopyridine integration .
  • HPLC-MS : Verify purity (>95%) and molecular ion peak ([M+H]⁺ at m/z ~424.2 g/mol) .
  • XLogP3 : Predicted value ~3.5 (from similar benzoate esters in ) indicates moderate lipophilicity, critical for pharmacokinetic studies.

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight~424.2 g/molCalculated
XLogP3~3.5
Hydrogen Bond Acceptors5Analogous to

Q. What is the compound’s role in drug discovery, particularly as a pharmaceutical intermediate?

This compound is structurally analogous to intermediates in BCL-2 inhibitor development (e.g., ABT-199/Venetoclax), where the pyrrolopyridine moiety enables target binding, and the bromine serves as a handle for further functionalization . The isobutyl ester enhances solubility compared to tert-butyl analogs ().

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for similar pyrrolopyridine-benzoate derivatives?

Methodological Approach :

  • Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, reports SNAr coupling at 80°C in DMF, while uses Pd catalysis.
  • Byproduct Analysis : Use LC-MS to trace side products (e.g., debromination or ester hydrolysis) and adjust protecting groups or reaction stoichiometry .

Case Study : A 20% yield discrepancy in coupling reactions might stem from trace moisture deactivating the catalyst. Anhydrous conditions (e.g., molecular sieves) can improve reproducibility .

Q. How can regioselectivity challenges during the pyrrolopyridine coupling step be addressed?

Strategies :

  • Directed Metalation : Use directing groups (e.g., -OMe) to control substitution patterns.
  • Computational Modeling : Predict reactive sites via DFT calculations to guide experimental design. For example, the 5-position of pyrrolo[2,3-b]pyridine is more nucleophilic due to electron-donating effects .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., bromine) to direct coupling to the desired position.

Q. What experimental frameworks are recommended for analyzing contradictory biological activity data in target validation studies?

Steps :

Dose-Response Curves : Test the compound across a wide concentration range (nM–µM) to identify off-target effects.

Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for BCL-2 or related targets .

Cellular Context : Compare activity in different cell lines (e.g., leukemia vs. solid tumors) to assess tissue-specific efficacy.

Example : If the compound shows high in vitro potency but poor in vivo efficacy, evaluate metabolic stability (CYP450 assays) or plasma protein binding .

Q. How can reaction purity and scalability be optimized for preclinical development?

  • Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scaling.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .
  • Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact and improve safety .

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